molecular formula C8H7ClN2O2 B3187225 3-Chloro-5,6-dimethoxypicolinonitrile CAS No. 1431710-13-2

3-Chloro-5,6-dimethoxypicolinonitrile

Cat. No.: B3187225
CAS No.: 1431710-13-2
M. Wt: 198.6 g/mol
InChI Key: NVJFKGAWWFRQCJ-UHFFFAOYSA-N
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Description

3-Chloro-5,6-dimethoxypicolinonitrile is a heterocyclic aromatic compound with the molecular formula C8H7ClN2O2. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique chemical structure, which includes a chloro group and two methoxy groups attached to a picolinonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6-dimethoxypicolinonitrile typically involves the chlorination of 5,6-dimethoxypicolinonitrile. One common method includes the use of triphosgene as a chlorinating agent in the presence of a solvent like dichloromethane at elevated temperatures . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6-dimethoxypicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-5,6-dimethoxypicolinonitrile is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-5,6-dimethoxypicolinonitrile involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxypicolinonitrile: Lacks the chloro group, making it less reactive in certain substitution reactions.

    3-Chloro-4,5-dimethoxypicolinonitrile: Similar structure but with different positioning of the methoxy groups, affecting its reactivity and binding properties.

Uniqueness

3-Chloro-5,6-dimethoxypicolinonitrile is unique due to the specific positioning of the chloro and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-chloro-5,6-dimethoxypyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c1-12-7-3-5(9)6(4-10)11-8(7)13-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJFKGAWWFRQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1OC)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-2-iodo-5,6-dimethoxypyridine (1-6c, 230 mg, 0.768 mmol) in DMF (7.7 mL) was added copper cyanide (138 mg, 1.54 mmol) and heated to 150° C. for 20 minutes in a microwave reactor. The mixture was partitioned between water and EtOAc. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated to yield the desired product (1-6d) as a bone-colored crystalline powder. ESI+ MS [M+H]+ C8H8ClN2O2=198.8.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step One
Name
Quantity
7.7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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